molecular formula C23H26N2O4 B2910853 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide CAS No. 921790-35-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide

Cat. No.: B2910853
CAS No.: 921790-35-4
M. Wt: 394.471
InChI Key: XZTFEULCCQJXEY-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide (CAS: 921790-35-4) is a benzamide derivative featuring a fused benzo[b][1,4]oxazepine core. Its molecular formula is C23H26N2O4 (MW: 394.5), with structural motifs including:

  • A 7-membered oxazepine ring substituted with allyl (C=C) and geminal dimethyl groups at position 5 and 3, respectively.
  • A 2-ethoxybenzamide moiety linked to the oxazepine core via an amide bond. Physical properties (e.g., melting point, solubility) remain uncharacterized in available literature.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-5-13-25-18-14-16(11-12-20(18)29-15-23(3,4)22(25)27)24-21(26)17-9-7-8-10-19(17)28-6-2/h5,7-12,14H,1,6,13,15H2,2-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTFEULCCQJXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of benzo[b][1,4]oxazepine derivatives, which exhibit structural diversity in substituents on both the oxazepine core and the benzamide group. Below is a comparative analysis with two closely related analogs:

Key Structural Differences

Compound (CAS) R Group (Oxazepine C5) Benzamide Substituent Molecular Formula Molecular Weight
921790-35-4 (Target) Allyl 2-ethoxy C23H26N2O4 394.5
921560-13-6 Ethyl 3,4-difluoro C22H22F2N2O4 416.4
921543-19-3 Ethyl 3,4,5-trimethoxy C23H28N2O6 428.5
Critical Observations:
  • Allyl vs. This may influence binding to hydrophobic pockets in biological targets.
  • Benzamide Substituents: The 2-ethoxy group in the target compound is electron-donating, enhancing resonance stabilization of the amide bond. 3,4,5-Trimethoxy (CAS 921543-19-3) groups improve solubility due to methoxy’s polarity but may sterically hinder target binding.

Implications of Structural Variations

Physicochemical Properties

  • Solubility : The 2-ethoxy group offers moderate polarity, but the trimethoxy analog (CAS 921543-19-3) likely has superior aqueous solubility due to multiple methoxy groups .

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